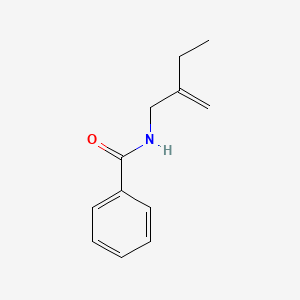

N-(2-methylidenebutyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

181581-82-8 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.258 |

IUPAC Name |

N-(2-methylidenebutyl)benzamide |

InChI |

InChI=1S/C12H15NO/c1-3-10(2)9-13-12(14)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3,(H,13,14) |

InChI Key |

ARYPSIMMUFTDON-UHFFFAOYSA-N |

SMILES |

CCC(=C)CNC(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-(2-methylenebutyl)- |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Methylidenebutyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the carbon-hydrogen framework of N-(2-methylidenebutyl)benzamide, allowing for the precise assignment of each proton and carbon atom.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR, DEPT-135)

One-dimensional NMR techniques are fundamental for the initial structural assessment of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region, while the protons of the N-(2-methylidenebutyl) group resonate in the upfield region. The chemical shifts are influenced by the electronic environment of each proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl chain. The chemical shift of the carbonyl carbon is characteristically downfield.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.orglibretexts.org Quaternary carbons are not observed. libretexts.orgjeol.com This technique, in conjunction with the standard ¹³C NMR, allows for the unambiguous assignment of each carbon atom in the aliphatic chain. libretexts.orgresearchgate.netnanalysis.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.40 - 7.85 | Multiplet |

| NH | 6.30 - 6.50 | Broad Singlet |

| =CH₂ | 4.90 - 5.10 | Singlet |

| N-CH₂ | 4.00 - 4.20 | Triplet |

| C-CH₂-C | 2.10 - 2.30 | Quartet |

| CH₃ | 1.00 - 1.20 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~167 |

| Aromatic C (quaternary) | ~134 |

| Aromatic CH | 127 - 132 |

| =C | ~145 |

| =CH₂ | ~112 |

| N-CH₂ | ~45 |

| C-CH₂-C | ~30 |

| CH₃ | ~13 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC)

Two-dimensional NMR experiments provide correlational data that further solidifies the structural assignment.

COSY (Correlation Spectroscopy): The COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of the proton network within the N-(2-methylidenebutyl) group, confirming the sequence of the ethyl and methylidene fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment provides a direct link between the ¹H and ¹³C NMR data, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

Dynamic NMR Studies

Dynamic NMR (DNMR) studies can provide information on conformational changes and restricted rotation within the molecule. libretexts.org For this compound, the rotation around the amide C-N bond can be investigated. Due to the partial double bond character of the amide linkage, rotation is often restricted, which can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. beilstein-journals.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. libretexts.orgrsc.org At lower temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, averaged signal. beilstein-journals.org The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, offering valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups:

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I band): A strong absorption band typically appears around 1630-1680 cm⁻¹, corresponding to the carbonyl stretching vibration. Its position can be influenced by hydrogen bonding.

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is usually found in the range of 1520-1570 cm⁻¹.

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C=C Stretch: The stretching vibration of the methylidene group is expected to appear around 1640-1680 cm⁻¹, potentially overlapping with the amide I band.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C=O | Stretch (Amide I) | 1630 - 1680 |

| N-H | Bend (Amide II) | 1520 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=C | Stretch | 1640 - 1680 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar or weakly polar bonds. bruker.com Key features in the Raman spectrum of this compound would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring gives a strong, sharp peak, which is a characteristic feature in Raman spectra of aromatic compounds.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the methylidene group is expected to be a strong and distinct band. bruker.com

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes will be present. researchgate.net

Carbonyl Group: The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the unambiguous determination of the elemental formula of a compound. For N-butylbenzamide, HRMS is critical in confirming its molecular formula, C₁₁H₁₅NO.

The expected high-resolution mass would be compared against the observed mass to validate the compound's identity. For instance, in the synthesis of related benzamides, HRMS is routinely used to confirm the elemental composition of the target molecules. thieme-connect.comrsc.org

Table 1: Theoretical and Observed Mass Data for N-butylbenzamide

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Theoretical Monoisotopic Mass | 177.1154 u |

| Observed Mass [M+H]⁺ (example) | 178.1227 u |

| Mass Accuracy (example) | < 5 ppm |

Note: The observed mass and accuracy are representative examples for this type of analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

For N-butylbenzamide, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to the cleavage of the amide bond and the butyl side chain. Key fragmentation pathways would include:

Loss of the butyl group: Cleavage of the N-C bond of the butyl group would result in a prominent fragment corresponding to the benzamide (B126) moiety.

Cleavage of the amide bond: Fragmentation across the amide C-N bond can lead to the formation of the benzoyl cation.

Rearrangement reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are also possible, leading to characteristic neutral losses.

Analysis of these fragmentation patterns is essential for the structural confirmation of synthesized benzamides and for distinguishing between isomers. scispace.commdpi-res.com

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of N-butylbenzamide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 178.1 | 122.1 | [C₇H₆NO]⁺ | C₄H₈ |

| 178.1 | 105.1 | [C₇H₅O]⁺ | C₄H₉N |

| 178.1 | 77.1 | [C₆H₅]⁺ | C₅H₁₀NO |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in aromatic systems and carbonyl groups. The UV-Vis spectrum of N-butylbenzamide is expected to show characteristic absorption bands related to the benzoyl moiety.

The benzene ring and the carbonyl group in the benzamide structure contain π electrons that can be excited to higher energy levels by UV radiation. The spectrum for N-butylbenzamide in isopropanol (B130326) shows a maximum absorption (λmax) at 225 nm. researchtrends.net This absorption is characteristic of the electronic transitions within the conjugated system of the molecule. The position and intensity of these bands can be influenced by the solvent and by substitution on the aromatic ring.

Table 3: UV-Vis Spectroscopic Data for N-butylbenzamide

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Isopropanol | 225 | log ε = 4.08 | researchtrends.net |

| Methanol (B129727) | Not specified | Not specified | semanticscholar.org |

X-ray Crystallography for Definitive Solid-State Structure

In the crystal lattice of such benzamides, molecules are often linked by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule, forming chains or more complex networks. acs.orgnih.gov These interactions are crucial in determining the packing of the molecules in the solid state. The analysis would also reveal the conformation of the butyl chain and the planarity of the benzamide group.

Table 4: Representative Crystallographic Data for a Benzamide Derivative

| Parameter | 4,4′-(ethene-1,2-diyl)bis(N-butylbenzamide) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |

| Molecular Conformation | Alternating alkyl chains and stilbene (B7821643) π-cores |

Data from a related compound to illustrate the principles. acs.orgnih.gov

Elemental Compositional Analysis

Elemental analysis determines the percentage composition of a compound in terms of its constituent elements (carbon, hydrogen, nitrogen, etc.). This is a fundamental technique for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. For N-butylbenzamide (C₁₁H₁₅NO), good agreement between the experimental and theoretical values would confirm the purity and elemental composition of the sample.

Table 5: Elemental Analysis Data for N-butylbenzamide (C₁₁H₁₅NO)

| Element | Theoretical Percentage | Experimental Percentage (Typical) |

| Carbon (C) | 74.54% | 74.5% ± 0.4% |

| Hydrogen (H) | 8.53% | 8.5% ± 0.4% |

| Nitrogen (N) | 7.90% | 7.9% ± 0.4% |

Theoretical values are calculated from the molecular formula. Experimental values are representative and subject to a standard deviation.

Chemical Reactivity and Mechanistic Investigations of N 2 Methylidenebutyl Benzamide

Reactivity of the Amide Linkage

The amide bond in N-(2-methylidenebutyl)benzamide, while generally stable, is the focal point for several important reactions. Its reactivity is dictated by the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts a planar geometry and partial double bond character to the C-N bond.

Cleavage of the robust amide bond typically requires forceful conditions, such as strong acid or base catalysis with heating. These reactions proceed via hydrolysis to yield benzoic acid and 2-methylidenebutan-1-amine.

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The rate of this alkaline hydrolysis is influenced by both steric and electronic factors. arkat-usa.org Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon and accelerate the reaction, while bulky substituents can introduce steric hindrance. arkat-usa.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Milder, more selective methods for amide cleavage have also been developed. One such approach involves the O-benzylation of the amide using a triazine-based benzylating reagent. researchgate.net This activation step is followed by hydrolysis of the resulting benzyl (B1604629) imidate salt, which proceeds under much gentler conditions than direct hydrolysis. researchgate.net

Table 1: Representative Conditions for Amide Cleavage of this compound

| Reagent/Condition | Products | Mechanism Type |

|---|---|---|

| NaOH (aq), Δ | Sodium benzoate, 2-methylidenebutan-1-amine | Base-catalyzed hydrolysis arkat-usa.org |

| H₂SO₄ (aq), Δ | Benzoic acid, 2-methylidenebutan-1-ammonium sulfate | Acid-catalyzed hydrolysis |

The amide group exhibits dual electronic properties. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Conversely, the nitrogen atom, despite the delocalization of its lone pair into the carbonyl group, retains some nucleophilic character. The oxygen atom is also a site of nucleophilicity and is the most basic site, readily undergoing protonation or coordination to Lewis acids.

The nitrogen atom of the amide can participate in nucleophilic attack, for instance, during intramolecular cyclization reactions where it may add to an internal electrophilic center. mdpi.com

Transformations Involving the Exocyclic Double Bond

The 2-methylidenebutyl group contains a terminal alkene, which is a versatile functional group for a variety of chemical transformations. Its position adjacent to the amide nitrogen allows for potential electronic interactions and participation in complex reaction cascades.

The exocyclic double bond of this compound is susceptible to electrophilic addition reactions. The outcome of these reactions, particularly their regioselectivity, is governed by the stability of the carbocation intermediate formed during the reaction. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (the terminal CH₂ group), leading to the formation of a more stable tertiary carbocation at the C2 position.

Common addition reactions include:

Hydrohalogenation: Reaction with H-X (e.g., HBr, HCl) is expected to yield the corresponding 2-halo-2-methylbutyl derivative.

Hydration: Acid-catalyzed addition of water will produce the tertiary alcohol, N-(2-hydroxy-2-methylbutyl)benzamide.

Halogenation: Addition of X₂ (e.g., Br₂, Cl₂) results in the formation of a vicinal dihalide, N-(2,3-dihalo-2-methylbutyl)benzamide.

Furthermore, the double bond can act as a Michael acceptor if activated appropriately, or participate in radical addition reactions. The amide functionality itself can direct the stereochemical outcome of additions in certain cases.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Regioselectivity |

|---|---|---|

| HBr | N-(2-bromo-2-methylbutyl)benzamide | Markovnikov |

| H₂O, H⁺ catalyst | N-(2-hydroxy-2-methylbutyl)benzamide | Markovnikov |

The structure of this compound is well-suited for intramolecular cyclization reactions, which are powerful methods for constructing heterocyclic ring systems. researchgate.net Transition metal catalysis is often employed to facilitate these transformations, which can proceed through various mechanisms. mdpi.comresearchgate.net

For instance, palladium- or ruthenium-catalyzed processes could be envisioned to construct C(3)-substituted isoindolinone cores. researchgate.net One plausible pathway is an intramolecular Heck-type reaction or an aza-Wacker/Michael addition process involving the ortho-position of the benzoyl group and the exocyclic double bond. researchgate.net Such reactions can lead to the formation of five- or six-membered rings containing nitrogen.

Another possibility is a radical-mediated cyclization, where a radical generated elsewhere in the molecule adds to the double bond. Acid-catalyzed cyclization onto the aromatic ring (a Friedel-Crafts type reaction) could also be a viable pathway under specific conditions, leading to the formation of fused ring systems.

The exocyclic double bond in this compound can undergo isomerization to form a more thermodynamically stable internal (endocyclic) alkene. This double bond migration, or cycloisomerization, can be catalyzed by acids, bases, or transition metals, particularly gold or platinum complexes. researchgate.net

The driving force for this isomerization is the formation of a more substituted, and thus more stable, double bond. The potential products of isomerization would be the (E)- and (Z)-isomers of N-(2-methylbut-2-en-1-yl)benzamide. The specific catalyst and reaction conditions would determine the stereoselectivity and efficiency of the migration. researchgate.net These studies are crucial for understanding the stability of the parent molecule and for accessing its various isomers.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity of this compound can be modulated by introducing substituents at various positions on the benzoyl group. These substituents can exert electronic and steric effects, thereby influencing the pathways and selectivity of reactions involving either the aromatic ring or the N-alkyl side chain.

The benzamide (B126) group itself influences the reactivity of the methylidenebutyl side chain. The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, which in turn can affect the electron density of the double bond. This electronic interplay can influence the susceptibility of the alkene to electrophilic attack.

Electronic Effects of Substituents on the Benzoyl Ring:

Substituents on the phenyl ring of the benzamide can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) increase the electron density of the aromatic ring. This increased electron density can be transmitted through the amide linkage to the N-alkenyl group, potentially making the double bond more nucleophilic and thus more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the electron density of the aromatic ring. This effect can withdraw electron density from the N-alkenyl side chain, rendering the double bond less nucleophilic and potentially less reactive towards electrophiles.

The position of the substituent on the aromatic ring (ortho, meta, or para) also plays a crucial role in determining its electronic influence due to resonance and inductive effects.

Interactive Data Table: Predicted Influence of Benzoyl Substituents on the Reactivity of the Alkene Moiety

| Substituent (at para-position) | Electronic Effect | Predicted Effect on Alkene Reactivity towards Electrophiles |

| -OCH₃ | Electron-Donating | Increased reactivity |

| -CH₃ | Electron-Donating | Slightly increased reactivity |

| -H | Neutral | Baseline reactivity |

| -Cl | Weakly Electron-Withdrawing | Slightly decreased reactivity |

| -NO₂ | Strongly Electron-Withdrawing | Decreased reactivity |

Steric Effects:

Bulky substituents on the benzoyl ring, particularly in the ortho position, can sterically hinder the approach of reagents to both the amide functionality and the proximate double bond of the N-(2-methylidenebutyl) group. This steric hindrance can decrease reaction rates and influence the regioselectivity and stereoselectivity of addition reactions to the alkene. For instance, in reactions such as hydroboration-oxidation, the steric bulk around the double bond can direct the incoming reagent to the less hindered face of the alkene.

Intra- and Intermolecular Interactions and Their Mechanistic Implications

The amide functionality in this compound is a key player in directing both intramolecular and intermolecular interactions, which can have significant mechanistic implications.

Intramolecular Interactions:

While the flexible N-(2-methylidenebutyl) chain may not readily facilitate strong intramolecular hydrogen bonding with the benzamide group, certain conformations could allow for weak C-H···O interactions between the alkyl chain and the carbonyl oxygen. The conformation of the molecule, particularly the torsion angles around the N-C and C-C bonds of the side chain, will be influenced by a combination of steric and electronic factors to adopt the most stable arrangement.

Intermolecular Interactions:

The most significant intermolecular interactions for this compound are expected to be hydrogen bonds. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). In the solid state and in concentrated solutions, these groups can participate in intermolecular hydrogen bonding, leading to the formation of dimers or polymeric chains. rsc.orgmdpi.com

These hydrogen-bonding networks can influence the reactivity of the molecule in several ways:

Shielding of Reactive Sites: The formation of hydrogen bonds can sterically shield the amide group and potentially the nearby alkene from attacking reagents.

Alteration of Electronic Properties: Hydrogen bonding to the carbonyl oxygen can increase the polarization of the C=O bond, which could subtly influence the electronic character of the amide and, by extension, the N-alkenyl group. mdpi.com

Pre-organization for Reactions: In the solid state or in aggregates, the specific arrangement of molecules due to intermolecular interactions could pre-organize the reactants for certain reactions, potentially leading to different product distributions compared to reactions in dilute solution.

Interactive Data Table: Summary of Potential Intra- and Intermolecular Interactions

| Interaction Type | Groups Involved | Strength | Mechanistic Implication |

| Intramolecular | |||

| C-H···O | Alkyl C-H and Carbonyl O | Weak | Influences molecular conformation |

| Intermolecular | |||

| N-H···O=C | Amide N-H and Carbonyl O of another molecule | Strong | Formation of dimers/polymers, shielding of reactive sites |

| π-π Stacking | Phenyl rings of adjacent molecules | Moderate | Influences crystal packing and solubility |

| Van der Waals Forces | All parts of the molecule | Weak to Moderate | Contribute to overall molecular cohesion |

N 2 Methylidenebutyl Benzamide As a Degradation Product

Identification and Characterization in Degradation Pathways

The identification of N-(2-methylidenebutyl)benzamide or its analogs as degradation products is a critical step in ensuring the quality and safety of a primary chemical substance, such as an active pharmaceutical ingredient (API). biomedres.usscirp.org In the case of the analogous compound, 2,4,6-trifluoro-N-[6-(2-methylidenebutyl) pyridin-2-yl]benzamide (designated as DP 5), it was identified as one of five degradation products (DPs) formed during forced degradation studies of Lasmiditan. acgpubs.orgacgpubs.org The characterization of these degradation products was achieved without their physical isolation from the reaction mixture, a modern approach that relies on sophisticated analytical techniques. acgpubs.orgacgpubs.org The primary tool for this was Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provided detailed information on the mass and fragmentation pattern of each impurity, allowing for definitive structural elucidation. acgpubs.orgacgpubs.orgacgpubs.org

Stress-Induced Degradation Studies (e.g., Acidic, Basic, Photolytic, Oxidative Conditions)

Forced degradation, or stress testing, is a systematic process to evaluate the stability of a drug substance by subjecting it to conditions more severe than those it would typically encounter. researchgate.netbiomedres.usresearchgate.net These studies are essential for identifying potential degradation products and understanding the degradation pathways. researchgate.netmdpi.com

In the stability studies of Lasmiditan, the parent compound was found to be particularly susceptible to degradation under acidic, basic, and photolytic (UV light) conditions, while it remained relatively stable under thermal and oxidative (peroxide) stress. acgpubs.orgacgpubs.org The formation of the analog, 2,4,6-trifluoro-N-[6-(2-methylidenebutyl) pyridin-2-yl]benzamide, was observed under these labile conditions. acgpubs.orgacgpubs.org The goal of such studies is typically to achieve a target degradation of 5-20% to generate a relevant amount of degradation products for analysis without overly complicating the resulting chromatograms. mdpi.com

Table 1: Summary of Stress Conditions Leading to the Formation of the Analog Degradation Product

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | The parent drug was found to be labile, leading to the formation of degradation products. | acgpubs.orgacgpubs.org |

| Base Hydrolysis | The parent drug was found to be labile, leading to the formation of degradation products. | acgpubs.orgacgpubs.org |

| Photolytic (UV Light) | The parent drug was found to be labile under UV light exposure. | acgpubs.orgacgpubs.org |

| Thermal | The parent drug was found to be stable. | acgpubs.orgacgpubs.org |

| Oxidative (Peroxide) | The parent drug was found to be stable. | acgpubs.orgacgpubs.org |

This table is based on the findings for the degradation of Lasmiditan, which produced a structural analog of this compound.

Mechanistic Proposals for Degradation Product Formation

The formation of an unsaturated derivative like this compound or its analog likely involves a multi-step degradation pathway originating from the parent molecule. While the specific mechanism for the formation of 2,4,6-trifluoro-N-[6-(2-methylidenebutyl) pyridin-2-yl]benzamide from Lasmiditan is not detailed in the provided search results, general principles of chemical degradation can be applied.

The generation of the methylidene (or methylene) group suggests a dehydration or elimination reaction from a hydroxylated intermediate. For instance, if the parent molecule contained a 2-methyl-2-hydroxybutyl side chain, acid or base catalysis could facilitate the loss of a water molecule to form the double bond. Alternatively, photolytic conditions could induce radical reactions that ultimately lead to the formation of the unsaturated side chain. The specific pathway is highly dependent on the structure of the parent compound and the stress conditions applied. rsc.org

Analytical Method Development for Impurity Profiling

Impurity profiling is the process of identifying and quantifying impurities in a drug substance or product. biomedres.usbiomedres.us The development of sensitive and specific analytical methods is paramount for this purpose. scirp.orgijprajournal.com

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it ideal for analyzing degradation products. scirp.orgsemanticscholar.org For the analysis of Lasmiditan and its degradation products, including the this compound analog, a specific reversed-phase HPLC method was developed. acgpubs.orgacgpubs.org

The method utilized an Inertsil ODS-3 column (250×4.6 mm, 5.0 μm) and a mobile phase consisting of a mixture of phosphate (B84403) buffer and organic solvents (acetonitrile and methanol) pumped isocratically. acgpubs.orgacgpubs.org Detection was carried out using a UV detector at 246 nm. acgpubs.orgacgpubs.org The developed method demonstrated high sensitivity, with a limit of detection (LOD) for the various impurities ranging from 0.003 µg/mL to 0.008 µg/mL. acgpubs.orgacgpubs.org Such methods are validated for parameters like specificity, linearity, accuracy, and robustness to ensure they are suitable for routine quality control. acgpubs.orgacgpubs.org

Table 2: Example HPLC Method Parameters for a Structurally Similar Degradation Product

| Parameter | Specification | Reference |

| Column | Inertsil ODS-3 (250×4.6 mm, 5.0 μm) | acgpubs.orgacgpubs.org |

| Mobile Phase | 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B | acgpubs.orgacgpubs.org |

| Mobile Phase A: 0.1 M phosphate buffer (pH 3.6) and acetonitrile (B52724) (65:35, v/v) | acgpubs.orgacgpubs.org | |

| Mobile Phase B: 0.1 M phosphate buffer (pH 3.6) and methanol (B129727) (20:80, v/v) | acgpubs.orgacgpubs.org | |

| Flow Rate | 1.0 mL/min (isocratic) | acgpubs.orgacgpubs.org |

| Detection | UV at 246 nm | acgpubs.orgacgpubs.org |

This table reflects the validated HPLC method used for the analysis of Lasmiditan and its impurities, including the analog 2,4,6-trifluoro-N-[6-(2-methylidenebutyl) pyridin-2-yl]benzamide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Identification

While HPLC with UV detection is excellent for separation and quantification, it often falls short in providing definitive structural information, especially for novel or unexpected impurities. semanticscholar.org This is where the hyphenated technique of LC-MS/MS becomes invaluable. ijprajournal.comnih.govmtoz-biolabs.com LC-MS/MS combines the separation power of LC with the mass-analyzing capabilities of a tandem mass spectrometer. nih.govnih.gov

In the study of Lasmiditan's degradation, LC-MS/MS was the key technique used to characterize the five degradation products formed. acgpubs.orgacgpubs.org The mass spectrometer provides the accurate mass of the impurity, which helps in determining its molecular formula. The tandem MS (or MS/MS) capability involves selecting the ion of the impurity, fragmenting it, and then analyzing the masses of the resulting fragments. mtoz-biolabs.com This fragmentation pattern acts as a "fingerprint" for the molecule, allowing for detailed structural elucidation. acgpubs.orgverdeanalitica.com.br It was through the analysis of these fragmentation patterns that the structure of 2,4,6-trifluoro-N-[6-(2-methylidenebutyl) pyridin-2-yl]benzamide was confirmed. acgpubs.orgacgpubs.org

Advanced Research Outlook and Future Directions in N 2 Methylidenebutyl Benzamide Chemistry

Rational Design of Chemically Modified Analogues

The future of N-(2-methylidenebutyl)benzamide research will likely be heavily influenced by the rational design of chemically modified analogues to explore and enhance its potential properties. Drawing inspiration from established principles in medicinal chemistry and materials science, researchers can systematically alter the molecule's structure to modulate its electronic, steric, and pharmacokinetic profiles.

Key areas for modification include the benzoyl group and the unsaturated alkyl chain. For instance, substitution on the aromatic ring of the benzoyl moiety with electron-donating or electron-withdrawing groups can significantly impact the compound's reactivity and biological interactions. japsonline.com Similarly, alterations to the N-alkyl substituent, such as the introduction of functional groups or the modification of the methylidene group, could lead to analogues with tailored characteristics. A notable example from related research is the design of 2-phenylpyrroles as conformationally restricted analogues of substituted benzamides, which has led to compounds with enhanced biological activity and selectivity. nih.gov This approach of creating more rigid structures could be applied to this compound to probe its bioactive conformation.

Another avenue for rational design involves creating bioisosteric replacements. For example, the benzamide (B126) group could be replaced with other functionalities to explore different biological targets, a strategy successfully employed in the development of various therapeutic agents. The design of N,N'-symmetrically bis-substituted butylimidazole analogs as angiotensin II receptor blockers showcases how significant structural modifications based on docking studies can lead to potent new compounds. ebi.ac.uk

Table 1: Potential Areas for Rational Design of this compound Analogues

| Molecular Scaffold | Potential Modification | Rationale |

| Benzoyl Ring | Introduction of various substituents (e.g., -F, -Cl, -OCH3, -NO2) | Modulate electronic properties, lipophilicity, and metabolic stability. |

| Amide Linker | Replacement with bioisosteres (e.g., sulfonamide, urea) | Explore different hydrogen bonding patterns and chemical stability. |

| Alkyl Chain | Saturation of the double bond, introduction of heteroatoms | Investigate the role of the unsaturated moiety in potential activity. |

| Methylidene Group | Isomeric redistribution, cyclization | Alter the compound's conformational flexibility and steric profile. |

Exploration of Novel Synthetic Methodologies with Enhanced Selectivity

The development of novel, efficient, and selective synthetic routes is paramount for advancing the study of this compound and its analogues. While classical methods for amide bond formation are well-established, modern synthetic chemistry offers a plethora of more sophisticated and greener alternatives.

One promising area is the use of photoredox catalysis for the synthesis of N-alkyl benzamides. This approach allows for the generation of amidyl radicals under mild conditions, enabling novel carbon-nitrogen and carbon-carbon bond formations. chinesechemsoc.org Such methods could provide access to a wider range of structurally diverse analogues of this compound that are not easily accessible through traditional means.

Furthermore, the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes presents a direct and atom-economical approach to synthesizing the core structure of this compound. acs.orgnih.gov These modern methods often exhibit high functional group tolerance and can be performed under mild conditions, making them highly attractive for the construction of complex molecules. acs.orgnih.gov The exploration of one-step strategies, such as the conversion of benzamides into N-formanilide derivatives, also highlights the ongoing innovation in amide chemistry that could be adapted for the synthesis of novel derivatives. rsc.org

Table 2: Comparison of Synthetic Methodologies for N-Alkyl Benzamides

| Method | Description | Advantages | Potential Application for this compound |

| Classical Amidation | Reaction of a carboxylic acid derivative with an amine. | Well-established, versatile. | Standard synthesis of the parent compound. |

| Photoredox Catalysis | Generation of amidyl radicals for C-N and C-C bond formation. chinesechemsoc.org | Mild conditions, novel transformations. chinesechemsoc.org | Synthesis of complex analogues with diverse functionalities. chinesechemsoc.org |

| Regioselective Alkene Amidation | Direct addition of carbamoyl (B1232498) chlorides to unactivated alkenes. acs.orgnih.gov | High regioselectivity, atom economy. acs.orgnih.gov | Efficient synthesis of the core unsaturated amide structure. acs.orgnih.gov |

| Isocyanide-Based Multicomponent Reactions | One-pot synthesis from multiple starting materials. bohrium.com | High efficiency, molecular diversity. bohrium.com | Rapid generation of a library of analogues for screening. bohrium.com |

Application of Emerging Spectroscopic and Analytical Technologies

The comprehensive characterization of this compound and its future analogues will necessitate the application of emerging spectroscopic and analytical technologies. These techniques are crucial for unambiguous structure elucidation, purity assessment, and for studying the compound's behavior in various environments.

Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will continue to be the cornerstone for determining the precise connectivity and stereochemistry of new analogues. In parallel, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is indispensable for accurate mass determination and for the identification of trace impurities and degradation products. For instance, the characterization of a fluorinated analogue, 2,4,6-trifluoro-N-[6-(2-methylidenebutyl) pyridin-2-yl]benzamide, as a degradation product of the drug Lasmiditan, highlights the power of LC-MS/MS in identifying and structuring elucidating related compounds even at very low concentrations. acgpubs.org

Detailed Structure-Reactivity Relationship Studies

A deep understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to predicting its behavior and designing analogues with desired properties. The presence of an α,β-unsaturated amide moiety suggests that this compound could participate in Michael addition reactions. nih.gov The reactivity of this electrophilic center can be finely tuned by the electronic nature of the substituents on the benzoyl ring.

Future research will likely involve systematic studies to quantify the reactivity of a series of rationally designed analogues. This could involve kinetic studies of reactions with nucleophiles, such as thiols, to establish quantitative structure-reactivity relationships (QSRRs). The reactivity of α,β-unsaturated amides is known to be influenced by substituents on the nitrogen and at the α- and β-positions of the unsaturated system. nih.gov For this compound, the substitution pattern on the butyl chain will also play a crucial role.

Computational chemistry will be a powerful tool in these studies, allowing for the calculation of molecular properties such as frontier molecular orbital energies, electrostatic potential maps, and reaction energy profiles. These theoretical calculations can provide insights into the reactivity and selectivity of different analogues and guide the design of new compounds with optimized characteristics. Studies on γ-silylated α,β-unsaturated amides have demonstrated how a combination of experimental and computational approaches can elucidate complex reaction mechanisms and stereochemical outcomes. cdnsciencepub.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.